molecular formula C5H6BrN3O B1612590 3-Bromo-6-methoxypyrazin-2-amine CAS No. 548793-14-2

3-Bromo-6-methoxypyrazin-2-amine

Cat. No.: B1612590
CAS No.: 548793-14-2
M. Wt: 204.02 g/mol
InChI Key: XDIGDTDXZRFMAZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypyrazin-2-amine is a brominated pyrazine derivative with the molecular formula C₅H₆BrN₃O (molar mass: 204.02 g/mol) . The compound appears as a white to light yellow crystalline powder and is stored at 2–8°C to maintain stability. Its structure features a pyrazine core substituted with a bromine atom at position 3, a methoxy group at position 6, and an amine group at position 2. These substituents influence its reactivity, solubility, and applications in pharmaceutical and materials chemistry.

Properties

CAS No.

548793-14-2

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

3-bromo-6-methoxypyrazin-2-amine

InChI

InChI=1S/C5H6BrN3O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)

InChI Key

XDIGDTDXZRFMAZ-UHFFFAOYSA-N

SMILES

COC1=CN=C(C(=N1)N)Br

Canonical SMILES

COC1=CN=C(C(=N1)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

3,5-Dibromo-6-methylpyrazin-2-amine
  • Formula : C₅H₅Br₂N₃
  • Molar Mass : 266.92 g/mol .
  • Key Differences: The additional bromine at position 5 increases molecular weight and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This compound is more halogen-rich, making it suitable for synthesizing polyhalogenated heterocycles.
5-Bromo-3-methoxypyrazin-2-amine (CAS 14399-37-2)
  • Formula : C₅H₆BrN₃O
  • Key Differences: The bromine and methoxy groups are transposed (positions 5 and 3 vs. 3 and 6 in the target compound).
3-Amino-6-bromopyrazine-2-carboxamide
  • Similarity Score : 0.69 .
  • Key Differences : The carboxamide group at position 2 introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the methoxy group in the target compound.

Pyridine Analogs

3-Bromo-6-methoxypyridin-2-amine
  • Similarity Score : 0.92 .
  • Key Differences : Replacing the pyrazine ring with pyridine reduces the number of nitrogen atoms, lowering basicity and altering electronic properties. The bromine and methoxy positions mirror those in the target compound, making it a useful analog for comparative pharmacological studies.
5-Bromo-6-methoxypyridin-3-amine
  • Similarity Score : 0.82 .
  • Key Differences: The amine group at position 3 (vs.
3-Amino-2-bromo-6-methoxypyridine
  • Formula : C₆H₆BrN₂O
  • Key Differences : The pyridine core and substitution pattern (bromo at position 2, methoxy at 6) result in distinct dipole moments and solubility profiles. This compound is often used as a precursor in antimalarial drug synthesis .

Halogenated Heterocycles with Additional Functional Groups

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine
  • Formula : C₆H₃BrClF₃N₂
  • Molar Mass : 275.45 g/mol .
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical research.
3-Bromo-5-phenylpyrazin-2-amine
  • Formula : C₁₀H₈BrN₃

Molecular Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
3-Bromo-6-methoxypyrazin-2-amine C₅H₆BrN₃O 204.02 Br (C3), OMe (C6), NH₂ (C2)
3,5-Dibromo-6-methylpyrazin-2-amine C₅H₅Br₂N₃ 266.92 Br (C3, C5), CH₃ (C6)
5-Bromo-3-methoxypyrazin-2-amine C₅H₆BrN₃O 204.02 Br (C5), OMe (C3), NH₂ (C2)
3-Bromo-6-methoxypyridin-2-amine C₆H₆BrN₂O 217.03 Br (C3), OMe (C6), NH₂ (C2)

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